1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of nitrogen-containing bicyclic compound . The “3-oxa” indicates the presence of an oxygen atom in the ring structure . The “2-methoxyethanone” group is a type of ether and a ketone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane ring would likely form the core of the molecule, with the 3-oxa and 2-methoxyethanone groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ether and ketone groups are polar, which could make the compound reactive towards certain reagents. The nitrogen in the azabicyclo[3.2.1]octane ring could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could make it soluble in polar solvents .Scientific Research Applications
Highly Enantioselective Synthesis for Carbapenem Antibiotics
A significant application involves the highly enantioselective construction of key azetidin-2-ones for the synthesis of carbapenem antibiotics. Intramolecular C–H insertion reactions of α-methoxycarbonyl-α-diazoacetamides catalyzed by dirhodium(II) complexes have been developed, providing a new catalytic asymmetric route to these intermediates, crucial for antibacterial agents (Anada & Watanabe, 1998).
Nucleophilic Reagent Reactions
Another application is seen in the reactions of 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents, leading to the substitution of the hydroxyl group by methoxy and N-propylamine groups. These reactions offer pathways to modify bicyclic structures for potential therapeutic applications (Chlenov, Salamonov, & Tartakovskii, 1976).
Structural Analysis and Synthesis
The synthesis and structural analysis of 1-azabicyclo[2.2.2]octan-3-ones, including the title compound, have been undertaken. Such compounds are noted for their biological activity, with structural studies aiding in understanding their pharmacological potential (Sonar, Parkin, & Crooks, 2006).
Synthesis for UV Sunscreens
In the context of cosmetic chemistry, the synthesis of benzylidene derivatives of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one for potential UV sunscreen applications has been explored. These compounds were evaluated for their UV absorption, substantivity, and phototoxicity, highlighting the intersection of organic chemistry and skincare technology (Mariani et al., 1998).
Precursors for Tropane Alkaloids
Additionally, 3-hydroxy-4-pyrones have been used as precursors for the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes, demonstrating a method for generating complex natural product-like structures that could be valuable in drug discovery and development (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-6-9(11)10-7-2-3-8(10)5-13-4-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCCHOGWOQQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C2CCC1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.